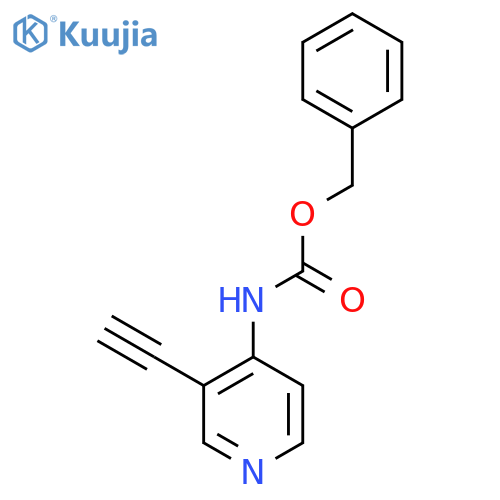Cas no 2680780-41-8 (benzyl N-(3-ethynylpyridin-4-yl)carbamate)

2680780-41-8 structure
商品名:benzyl N-(3-ethynylpyridin-4-yl)carbamate
benzyl N-(3-ethynylpyridin-4-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28279113
- benzyl N-(3-ethynylpyridin-4-yl)carbamate
- 2680780-41-8
-
- インチ: 1S/C15H12N2O2/c1-2-13-10-16-9-8-14(13)17-15(18)19-11-12-6-4-3-5-7-12/h1,3-10H,11H2,(H,16,17,18)
- InChIKey: QIJROSBVVDCEBJ-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CN=CC=1C#C)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 252.089877630g/mol
- どういたいしつりょう: 252.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
benzyl N-(3-ethynylpyridin-4-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28279113-2.5g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
| Enamine | EN300-28279113-0.5g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
| Enamine | EN300-28279113-10.0g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
| Enamine | EN300-28279113-0.25g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
| Enamine | EN300-28279113-1.0g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
| Enamine | EN300-28279113-1g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 1g |
$842.0 | 2023-09-09 | ||
| Enamine | EN300-28279113-10g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 10g |
$3622.0 | 2023-09-09 | ||
| Enamine | EN300-28279113-5.0g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
| Enamine | EN300-28279113-0.05g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
| Enamine | EN300-28279113-0.1g |
benzyl N-(3-ethynylpyridin-4-yl)carbamate |
2680780-41-8 | 95.0% | 0.1g |
$741.0 | 2025-03-19 |
benzyl N-(3-ethynylpyridin-4-yl)carbamate 関連文献
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
2680780-41-8 (benzyl N-(3-ethynylpyridin-4-yl)carbamate) 関連製品
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
